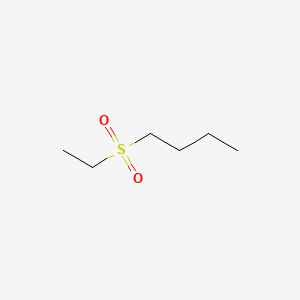![molecular formula C14H10Cl4 B15074717 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene CAS No. 27872-13-5](/img/structure/B15074717.png)
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene, also known as dichlorodiphenyldichloroethane, is an organochlorine compound. It is a metabolite of dichlorodiphenyltrichloroethane, a well-known pesticide. This compound is colorless and crystalline in appearance and has been used historically as an insecticide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene can be synthesized through the reductive dechlorination of dichlorodiphenyltrichloroethane. This process involves the use of reducing agents such as iron filings or zinc dust in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process ensures the efficient conversion of dichlorodiphenyltrichloroethane to this compound with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as a reference compound in studies of organochlorine chemistry.
Biology: Investigated for its effects on biological systems, particularly its role as a metabolite of dichlorodiphenyltrichloroethane.
Medicine: Studied for its potential therapeutic effects and as a precursor to other pharmacologically active compounds.
Industry: Utilized in the synthesis of other chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene involves its interaction with cellular components. It can disrupt cellular processes by binding to proteins and enzymes, leading to altered cellular functions. The compound’s molecular targets include various enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodiphenyltrichloroethane: The parent compound from which 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene is derived.
Dichlorodiphenyldichloroethylene: Another metabolite of dichlorodiphenyltrichloroethane with similar properties.
Mitotane: A positional isomer used as a chemotherapeutic agent
Uniqueness
This compound is unique due to its specific chemical structure and its role as a metabolite of dichlorodiphenyltrichloroethane. Its distinct properties make it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
27872-13-5 |
|---|---|
Formule moléculaire |
C14H10Cl4 |
Poids moléculaire |
320.0 g/mol |
Nom IUPAC |
1-chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H |
Clé InChI |
OUHUPMPOUGTPGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


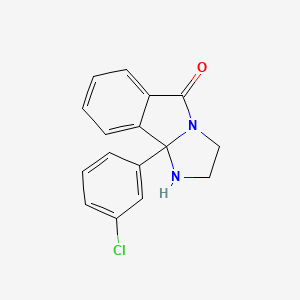
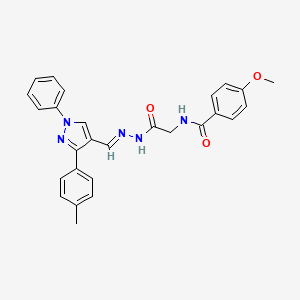
![4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one](/img/structure/B15074650.png)
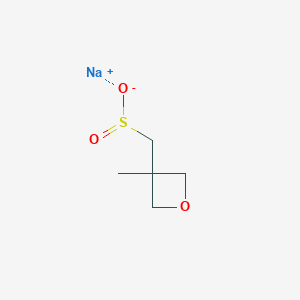
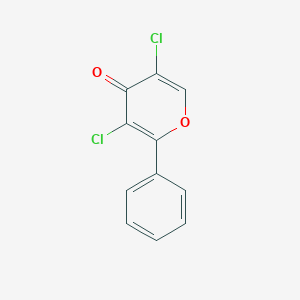
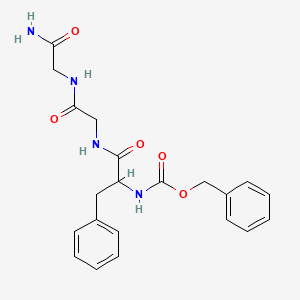
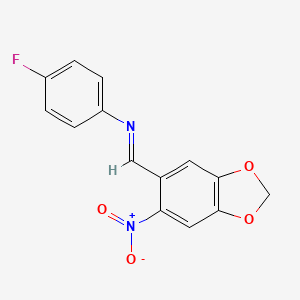
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
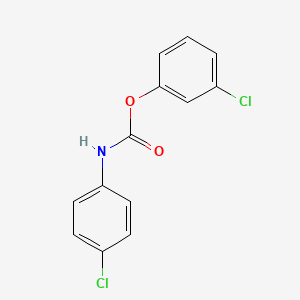
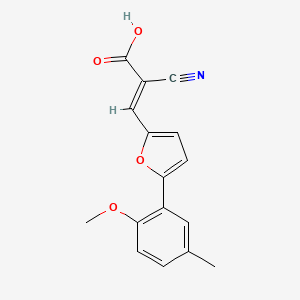
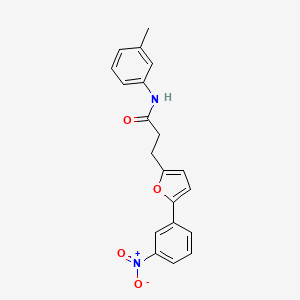

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
